Lisa Landerholm,
Roland Lennestål
PMID: 17115673
DOI:
Abstract
M S SADOVE
PMID: 14495931
DOI:
Abstract
P Nordström,
A Nordström
PMID: 31363793
DOI:
10.1007/s00198-019-05085-5
Abstract
Numerous observational studies suggest that hypnotics increase the risk of fractures, and long-acting hypnotics are suggested to be especially harmful. This study showed that the highest risk of fracture was found before start of treatment and remained after end of therapy, suggesting that the increased risk during treatment is influenced by other factors, such as underlying disease.
The purpose of this study was to evaluate associations between the use of short-acting and long-acting hypnotics and the risk of fracture.
Four cohorts were formed from all individuals living in Sweden aged ≥ 50 years in 2005 (n = 3,341,706). In the first cohort, individuals prescribed long-acting propiomazine (n = 233,609) were matched 1:1 with controls. In the second cohort, individuals prescribed short-acting z-drugs (zopiclone, zolpidem, and zaleplon, n = 591,136) were matched 1:1 with controls. The third and fourth cohorts consisted of full sibling pairs with discordant propiomazine (n = 83,594) and z-drug (n = 153,314) use, respectively.
The risk of fracture was greatest among users of hypnotics in the 90 days before the initiation of treatment, both for propiomazine (odds ratio [OR], 2.52; 95% confidence interval [CI], 2.28-2.79) and z-drugs (OR, 4.10; 95% CI, 3.86-4.35) compared with that in matched controls. Furthermore, this risk was significantly reduced after the initiation of treatment with propiomazine (OR, 1.42; 95% CI, 1.27-1.60) and z-drugs (OR, 1.67; 95% CI, 1.56-1.80) and remained the first year following the last prescribed dose both for propiomazine (OR, 1.28, 95% CI, 1.21-1.36) and z-drugs (OR, 1.19, 95% CI, 1.16-1.23). The pattern was similar in the sibling cohorts, with the greatest risk of fracture seen in the 90 days before treatment with hypnotics was initiated.
The use of short-acting and long-acting hypnotics is associated with an increased risk of fracture. This risk was highest before initiation of treatment and remained after end of therapy. The results suggest that the increased risk during treatment is influenced by other factors such as underlying disease.
C E POWE,
I M KIEM,
C FROMHAGEN,
D CAVANAGH
PMID: 14488364
DOI:
10.1001/jama.1962.03050300010002
Abstract
A HORMIA
PMID: 14448930
DOI:
Abstract
R SCHWARTZ,
L GERMAY,
C GHYZENS
PMID: 14444007
DOI:
Abstract
L HOLZMANN,
L GIBBS,
Y Z YUCEOGLU,
L ABEL,
A L REYES,
G TOLEDO
PMID: 14178646
DOI:
Abstract
L S WAN,
J P EMICH Jr
PMID: 14242552
DOI:
Abstract
Anna Axmon,
Magnus Sandberg,
Gerd Ahlström,
Patrik Midlöv
PMID: 29070067
DOI:
10.1186/s40360-017-0174-1
Abstract
Older people have a greater disease burden and are more likely than younger to be prescribed medications. They are also more sensitive to adverse effects. With this in mind, a range of medications have been suggested inappropriate in this population. People with intellectual disability (ID) have a higher disease burden than the general population, putting them at even greater risk of prescription of such medications. The aim of this study was to describe prescription of potentially inappropriate medications among older people with ID in relation to prescriptions among their age peers in the general population.
We established an administrative cohort of people with ID (ID cohort; n = 7936), using a Swedish national register. A referent cohort from the general population (gPop) was matched one-to-one by sex and year of birth. Data regarding prescription of potentially inappropriate medications were collected from the Swedish prescribed drug register for the years 2006-2012.
People with ID were more likely than the general population to be prescribed medications with anticholinergic effects, intermediate- or long-acting benzodiazepines, and antipsychotics at least once during the study period, and also had more number of years with prescription. Except for benzodiazepines, those in the ID cohort with at least one prescription had larger amounts prescribed than those in the gPop cohort. People in the ID cohort were less likely than the general population to be prescribed non-steroidal anti-inflammatory drugs (NSAIDs). Among those with at least one prescription of NSAIDs, those in the ID cohort had prescriptions during fewer years and in lower amounts than those in the gPop cohort.
Although prescription of potentially inappropriate medications overall is more common among people with ID than in the general population, the opposite pattern is found for medications for pain management. This may be a result of pain being under-recognized and under-treated in this population. Thus, there is a need for training as well as increased knowledge and awareness among care and health care professionals regarding signs of adverse effects and the need of continuous evaluation of treatment in this vulnerable group.
R SANNERSTEDT
PMID: 14441527
DOI:
Abstract